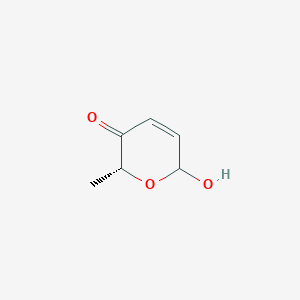
N-Hydroxy-2-(methanesulfinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(methanesulfinyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in various fields such as pharmaceuticals, dyes, and polymers. The presence of the hydroxy and methanesulfinyl groups in the compound makes it unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(methanesulfinyl)aniline can be achieved through several methods. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the desired product .
Another method involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) in a practical manner using sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
N-Hydroxy-2-(methanesulfinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides.
科学的研究の応用
N-Hydroxy-2-(methanesulfinyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Hydroxy-2-(methanesulfinyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfinyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)aniline: This compound has a similar structure but with an ethyl group instead of a methanesulfinyl group.
N-Methylaniline: This compound lacks the hydroxy and methanesulfinyl groups but shares the aniline core structure.
Uniqueness
N-Hydroxy-2-(methanesulfinyl)aniline is unique due to the presence of both hydroxy and methanesulfinyl groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
137500-61-9 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
N-(2-methylsulfinylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO2S/c1-11(10)7-5-3-2-4-6(7)8-9/h2-5,8-9H,1H3 |
InChIキー |
WNTATYUDDCOVHM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=CC=C1NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



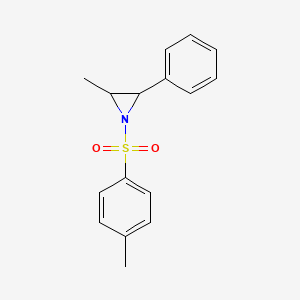
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
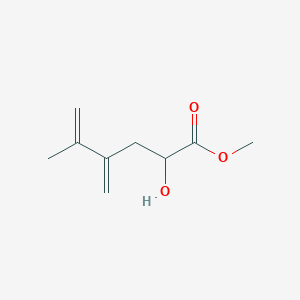
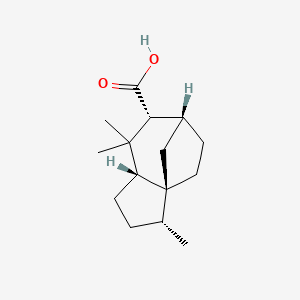

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
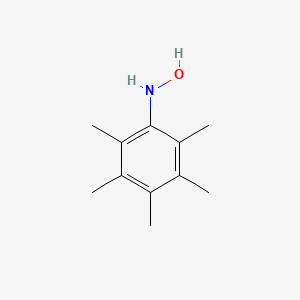
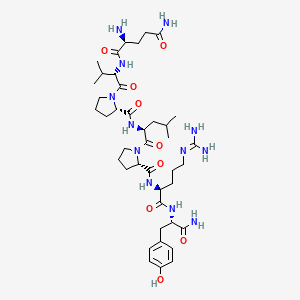
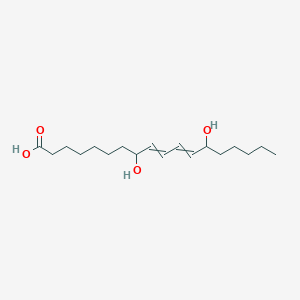
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
